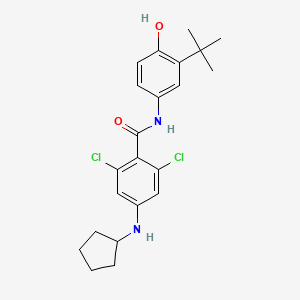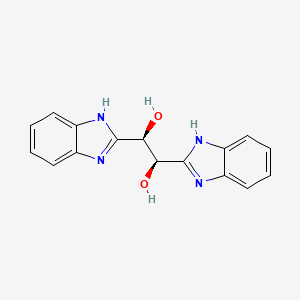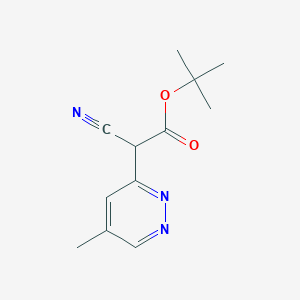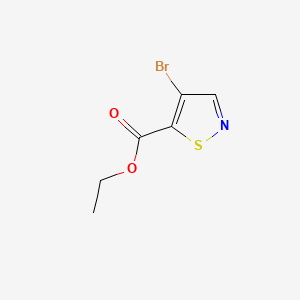
FXR antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FXR antagonist 2, also known as Compound A-26, is a diarylamide derivative that functions as a moderate antagonist of the farnesoid X receptor (FXR). FXR is a member of the nuclear receptor family involved in regulating bile acid, lipid, and glucose homeostasis. This compound is primarily used in research related to hyperlipidemia and type 2 diabetes .
Méthodes De Préparation
The synthesis of FXR antagonist 2 involves several steps, including the preparation of starting materials, reaction conditions, and purification processes. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, reagents, and solvents.
Reaction Conditions: Non-aqueous reactions are typically conducted under an inert atmosphere (nitrogen or argon) to exclude moisture. Reaction vessels are oven-dried to ensure the absence of water.
Analyse Des Réactions Chimiques
FXR antagonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like pyridine and acetic anhydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Pyridine, acetic anhydride.
Applications De Recherche Scientifique
FXR antagonist 2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FXR antagonists.
Biology: Investigated for its role in regulating bile acid metabolism and its effects on glucose and lipid homeostasis.
Industry: Utilized in the development of new drugs targeting FXR for various metabolic disorders.
Mécanisme D'action
FXR antagonist 2 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By antagonizing FXR, this compound disrupts the normal signaling pathways, leading to changes in gene expression and metabolic processes . The molecular targets and pathways involved include the FXR/SHP signal axis and the regulation of genes such as CYP7A1 and SREBP-1c .
Propriétés
Formule moléculaire |
C22H26Cl2N2O2 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(cyclopentylamino)benzamide |
InChI |
InChI=1S/C22H26Cl2N2O2/c1-22(2,3)16-10-14(8-9-19(16)27)26-21(28)20-17(23)11-15(12-18(20)24)25-13-6-4-5-7-13/h8-13,25,27H,4-7H2,1-3H3,(H,26,28) |
Clé InChI |
JKVAYBFEPNTKDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2Cl)NC3CCCC3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate](/img/structure/B13904046.png)





![1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)

![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)
![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)
